molecular formula C8H8ClF4N B2563630 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride CAS No. 2551120-48-8

2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride

Cat. No.: B2563630
CAS No.: 2551120-48-8
M. Wt: 229.6
InChI Key: HYSQFVRUFOYIOE-UHFFFAOYSA-N
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Description

2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride is a useful research compound. Its molecular formula is C8H8ClF4N and its molecular weight is 229.6. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Aniline derivatives, including compounds structurally related to 2-(1,1,2,2-Tetrafluoroethyl)aniline, have been studied for their effectiveness as corrosion inhibitors. For instance, ortho-substituted anilines have been investigated for their potential to inhibit copper corrosion in hydrochloric acid solutions. These compounds, through potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) measurements, have shown to inhibit corrosion to some extent, with their effectiveness increasing with concentration. This suggests a correlation between the structure of aniline derivatives and their corrosion inhibition efficiencies, highlighting their potential application in protecting metals from corrosion in acidic environments (Khaled & Hackerman, 2004).

Photocatalysis

Research has also explored the use of certain aniline derivatives in photocatalytic applications. A study on the visible-light-induced fluoroalkylation of anilines with BrCF2CF2Br has developed a convenient method for preparing 2-bromo-1,1,2,2-tetrafluoroethyl arenes. This method, which operates under blue LED irradiation, facilitates the installation of amino and fluoroalkyl groups, demonstrating high potential for further modifications in the synthesis of functional molecules. This indicates the versatility of aniline derivatives in photocatalytic processes and their potential role in the synthesis of complex organic compounds (Jingjing Kong et al., 2017).

Electrosynthesis

Aniline and its derivatives have been utilized in the electrosynthesis of conductive polymers. For instance, polyaniline (PAn) has been synthesized using aniline in ionic liquids like 1-butyl-3-methyl-imidazolium tetrafluorobrate ([BMIM]BF4), serving both as a solvent and electrolyte. The resulting PAn-modified electrodes exhibit significant electrochemical activity and electrocatalytic properties for redox reactions of organic molecules. This research points to the potential application of aniline derivatives in the development of electroactive and electrocatalytic materials, which could be beneficial in various electronic and sensing applications (Qi Ximin et al., 2005).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N.ClH/c9-7(10)8(11,12)5-3-1-2-4-6(5)13;/h1-4,7H,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSQFVRUFOYIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.